Propylamine nitrite

Description

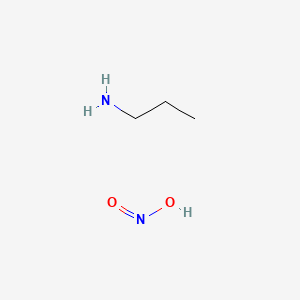

Propylamine nitrite, the nitrite salt of propylamine (C₃H₉N), is a compound formed by the reaction of propylamine with nitrous acid (HNO₂). Propylamine itself is a primary aliphatic amine with a molecular weight of 59.11 g/mol, CAS 107-10-8, and notable flammability (flash point: -37°C) and corrosivity .

Properties

CAS No. |

60874-82-0 |

|---|---|

Molecular Formula |

C3H10N2O2 |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

nitrous acid;propan-1-amine |

InChI |

InChI=1S/C3H9N.HNO2/c1-2-3-4;2-1-3/h2-4H2,1H3;(H,2,3) |

InChI Key |

UBLPNNKMVUOMSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN.N(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylamine nitrite can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:

Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid such as hydrochloric acid (HCl).

Reaction with Propylamine: The nitrous acid then reacts with propylamine to form this compound.

The reaction conditions usually involve maintaining a low temperature to stabilize the nitrous acid and prevent its decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in maintaining the required temperature and pH levels.

Chemical Reactions Analysis

Reaction with Nitrous Acid: Diazonium Salt Formation

Primary aliphatic amines like n-propylamine react with nitrous acid under cold (0–5°C), acidic conditions to form an unstable diazonium salt. This reaction proceeds via the following steps:

-

Protonation of the amine :

-

Diazotization :

The nitrosonium ion (NO⁺) reacts with the protonated amine to form a diazonium ion:This intermediate is highly reactive and decomposes rapidly unless stabilized .

Decomposition Pathways

The propyldiazonium ion (CH₃CH₂CH₂N₂⁺) undergoes decomposition via three primary routes, depending on reaction conditions:

| Pathway | Products | Mechanism | Conditions |

|---|---|---|---|

| Hydrolysis | 1-Propanol, N₂ gas | SN1 substitution | Aqueous, acidic |

| Elimination | Propene (CH₂=CHCH₃), N₂ gas | E1 elimination | Elevated temperature |

| Rearrangement | Isopropyl cation → 2-propanol | Hydride shift (carbocation) | Competitive process |

-

Hydrolysis : Dominates in aqueous acidic media, yielding 1-propanol .

-

Elimination : Favored at higher temperatures, producing propene .

-

Rearrangement : The propyl cation (CH₃CH₂CH₂⁺) rearranges to the more stable isopropyl cation (CH₃C⁺HCH₃), leading to 2-propanol .

Competing Reactions and Byproducts

-

Cyclopropane formation : A minor pathway (~10%) involving 1,3-elimination from the propyl cation .

-

Nitrosamine contamination : Trace N-nitrosodi-n-propylamine may form if secondary amines are present, though this is not typical for primary amines .

Kinetic and Computational Insights

-

Activation energies :

-

pH dependence : Reaction rates increase with acidity due to enhanced NO⁺ generation .

Stability and Analytical Challenges

-

Thermal instability : Propylamine nitrite decomposes explosively above 5°C, necessitating in situ preparation .

-

Detection methods :

Synthetic and Industrial Relevance

Scientific Research Applications

Propylamine nitrite has several applications in scientific research:

Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of propylamine nitrite involves its interaction with nitrous acid to form nitroso compounds. The nitroso group can then participate in various chemical reactions, including diazotization and nitrosation. These reactions are crucial in the synthesis of diazonium salts and other nitrogen-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Propylamine nitrite belongs to the alkylamine nitrite family, which includes compounds like ethylamine nitrite (C₂H₇N·HNO₂) and butylamine nitrite (C₄H₁₁N·HNO₂). Key comparisons are hypothesized based on propylamine’s properties and nitrite behavior:

Toxicity and Health Effects

- This compound: Expected to combine propylamine’s acute toxicity (e.g., LC50 inhalation: 4,830 ppm/4h in rats ) with nitrite-related risks, such as methemoglobinemia and carcinogenic nitrosamine formation under specific conditions .

- Ethylamine Nitrite : Similar nitrite toxicity profile but lower molecular weight may enhance volatility and exposure risk.

- DMAPA : A diamine with distinct hazards (e.g., UN2734 classification for corrosion ), lacking nitrite-related risks but posing sensitization and irritation concerns.

Regulatory and Handling Considerations

- This compound : Likely regulated under nitrite/nitrate guidelines (e.g., EPA IRIS protocols ), requiring strict controls for purity, storage (avoiding heat/acid), and exposure mitigation.

- Ethylamine/Butylamine Nitrites : Similar regulatory frameworks but may differ in permissible exposure limits due to structural variations.

- DMAPA : Regulated as a corrosive substance (GHS Category 1B) with specific transport requirements (UN2734) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.